molecular formula C10H9N3O2 B8007137 1-Benzyl-5-nitro-1h-pyrazole

1-Benzyl-5-nitro-1h-pyrazole

Cat. No.: B8007137
M. Wt: 203.20 g/mol
InChI Key: RJFGWYJJOPSQAF-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1h-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1h-pyrazole can be synthesized through several methods. One common approach involves the reaction of benzylhydrazine with 1,3-diketones under acidic conditions, followed by nitration of the resulting pyrazole derivative. Another method includes the cyclization of hydrazones with α-bromo ketones in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions using nitric acid and sulfuric acid as nitrating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-nitro-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-nitro-1h-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-nitro-1h-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 1-Benzyl-3-nitro-1h-pyrazole
  • 1-Benzyl-4-nitro-1h-pyrazole
  • 1-Benzyl-5-amino-1h-pyrazole

Uniqueness: 1-Benzyl-5-nitro-1h-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other similar compounds, it exhibits distinct electronic properties and a unique profile of biological interactions .

Properties

IUPAC Name

1-benzyl-5-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFGWYJJOPSQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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